5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
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Overview
Description
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex aromatic compounds .
Scientific Research Applications
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the methoxy and fluorine groups.
3-Bromo-α,α,α-trifluorotoluene: Another similar compound with a trifluoromethyl group but different substitution pattern.
Uniqueness
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Properties
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJZSRKYHZZBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213270 |
Source
|
Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224604-21-0 |
Source
|
Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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